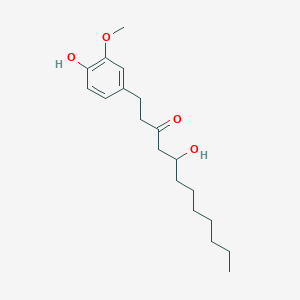

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Descripción general

Descripción

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a phenolic compound commonly found in ginger. It is known for its various biological activities, including anti-inflammatory and antioxidant properties. This compound is also referred to as a type of gingerol, which contributes to the pungent taste of ginger .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one typically involves the condensation of vanillin with acetone, followed by a series of reduction and oxidation steps. The reaction conditions often include the use of catalysts such as sodium borohydride for reduction and potassium permanganate for oxidation .

Industrial Production Methods

In industrial settings, the compound can be extracted from ginger rhizomes using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized gingerol derivatives.

Reduction: Reduced gingerol alcohols.

Substitution: Ethers and esters of gingerol.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Gingerol analogues, including 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one, have demonstrated anti-inflammatory action through the inhibition of lipoxygenase and cyclooxygenase enzymes, as well as through their antioxidant properties . These properties suggest potential applications in treating inflammatory conditions such as arthritis .

Antinociceptive and Analgesic Applications

Studies indicate that gingerol analogues may exert antinociceptive and anti-inflammatory activities by inhibiting the neurokinin-1 receptor (NK-1) mediated by substance P . This mechanism suggests that these compounds could be useful in treating pain and inflammatory conditions, such as migraine headaches and internal pain .

Cardiovascular Applications

Research has explored the cardiovascular effects of gingerol analogues, revealing that 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecane, another gingerol analogue, exhibits potent antiplatelet aggregation activity . This activity was specific to arachidonic acid and did not affect platelet function via adenosine diphosphate or thromboxane A2 mechanisms, suggesting interference with arachidonic acid metabolism, possibly by inhibiting the cyclo-oxygenase enzyme . Additionally, this analogue showed vasorelaxant effects, potentially operating through a novel vasorelaxant pathway unrelated to the release of calcitonin gene-related protein (cGRP) .

Other Potential Therapeutic Activities

Gingerols and related substances have demonstrated a variety of other therapeutic activities, including antipyretic, antihepatotoxic, antischistosomal, antiulcer, and antioxidant activities .

Table: Summary of Biological Activities

Toxicology

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Additionally, it modulates various molecular targets involved in oxidative stress and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

6-Gingerol: Another major gingerol found in ginger, differing by the length of the carbon chain.

8-Gingerol: Similar structure but with a longer carbon chain.

Shogaol: A dehydrated form of gingerol with a double bond in the side chain.

Uniqueness

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is unique due to its specific hydroxyl and methoxy substitutions on the phenyl ring, which contribute to its distinct biological activities and chemical reactivity .

Actividad Biológica

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a long aliphatic chain linked to a phenolic structure, which is hypothesized to contribute to its biological activities. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its potential for interaction with biological targets.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases.

- Study Findings : Research indicates that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 28.08 |

| Butylated Hydroxytoluene (BHT) | 0.03 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results suggest it possesses notable antibacterial properties.

- Case Study : In a study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated an inhibition zone comparable to established antibiotics .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory potential of this compound has been explored through various assays.

- Research Findings : The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with oxidative stress and inflammation. It may act as an inhibitor of specific enzymes involved in these pathways, although further studies are needed to elucidate these mechanisms fully.

Propiedades

IUPAC Name |

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWKKMTBRYQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10414992 | |

| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-[8]-Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

475.00 to 477.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-[8]-Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77398-92-6, 23513-08-8 | |

| Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10414992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[8]-Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 - 30 °C | |

| Record name | (S)-[8]-Gingerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.